
1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine
Vue d'ensemble
Description
1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine (referred to as 90CE in preclinical studies) is a short-lived alkylating agent that functions as a prodrug, generating reactive intermediates capable of modifying DNA . Its primary mechanism involves the formation of O⁶-(2-chloroethyl)guanine adducts, which lead to cytotoxic DNA interstrand cross-links (ICLs) . These lesions are particularly effective against tumors deficient in O⁶-alkylguanine-DNA alkyltransferase (MGMT/AGT), a repair protein that confers resistance to chloroethylating agents like nitrosoureas .
90CE is the active metabolite of several prodrugs, including laromustine (101M) and KS119, which are designed to improve tumor targeting and reduce systemic toxicity. Preclinical studies demonstrate its broad-spectrum antineoplastic activity against murine leukemias (L1210, P388), solid tumors (B16 melanoma, M109 lung carcinoma), and human xenografts (glioblastoma U251, LX-1 lung carcinoma) . Notably, 90CE-derived prodrugs exhibit a higher ratio of therapeutically relevant O⁶-guanine alkylations compared to nitrosoureas, enhancing selectivity for AGT-deficient malignancies .
Méthodes De Préparation
Laboratory-Scale Synthesis
DMF-Based Synthesis with Lithium Chloride
The most widely documented method involves reacting 1,2-bis(methylsulfonyl)hydrazine (BMH) with lithium chloride in DMF at 60°C for 16–24 hours .
Reaction Conditions and Optimization
-
Reactants : BMH (237 g), LiCl (131 g, 0.55 g per g BMH).
-
Solvent : DMF (1,085 mL, 5.0 mL per g BMH).
-
Temperature : 60°C.
-
Duration : 16–24 hours.
-
Yield : 88%.
The reaction progress is monitored via thin-layer chromatography (TLC) and NMR spectroscopy. Post-reaction, the mixture is cooled, diluted with water, and filtered to isolate the product. Trituration in hexanes removes residual impurities, yielding pale solids with a melting point of 133–135°C .
Mechanistic Insights
The substitution proceeds via an mechanism, where chloride ions attack the electrophilic carbon adjacent to the leaving group (e.g., hydroxyl). DMF stabilizes the transition state through polar interactions, accelerating the reaction compared to non-polar solvents .
Acetone Reflux Method
An alternative approach employs acetone under reflux for 72 hours, though this method is less efficient and rarely used in modern protocols .
Industrial Production Methods
Industrial synthesis scales the DMF-based protocol while integrating advanced purification techniques to meet regulatory standards.
Large-Scale Reaction Design
-
Batch Size : Up to 500 kg BMH per cycle.
-
Solvent Recovery : DMF is distilled and recycled to reduce costs.
-
Purification : Preparative liquid chromatography replaces hexanes trituration for higher throughput .
Quality Control Metrics
-
Purity : ≥99% (HPLC/UV).
-
Impurity Profile : Residual DMF <10 ppm (GC-MS).
Reaction Mechanism and Kinetics
Mechanistic Pathway
The synthesis proceeds through three stages:
-
Activation : BMH reacts with LiCl to form a chloroethyl intermediate.
-
Substitution : Chloride displaces the leaving group (e.g., hydroxyl) via .
-
Crystallization : Product precipitates upon cooling and quenching with water.
The rate-limiting step is the formation of the chloroethyl intermediate, as evidenced by protonometric assays tracking liberation during the reaction .
Kinetic Analysis
-
Activation Energy : 85 kJ/mol (calculated via Arrhenius plot).
-
Rate Law : Second-order kinetics, dependent on [BMH] and [Cl⁻].
Comparative Analysis of Methodologies
Parameter | DMF Method | Acetone Method |
---|---|---|
Solvent | DMF | Acetone |
Temperature | 60°C | 56°C (reflux) |
Duration | 16–24 hours | 72 hours |
Yield | 88% | Not reported |
Purity | ≥99% | Comparable |
Scalability | High | Moderate |
The DMF method outperforms acetone in yield, speed, and scalability, making it the industry preferred route.
Analyse Des Réactions Chimiques
Types de réactions
Le VPN-4090CE subit plusieurs types de réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des dérivés d'acide sulfonique.
Réduction : Les réactions de réduction peuvent produire divers dérivés de l'hydrazine.
Substitution : Il subit des réactions de substitution nucléophile, en particulier avec des nucléophiles tels que les amines et les thiols.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Les conditions impliquent généralement l'utilisation de solvants aprotiques polaires tels que le diméthylsulfoxyde et l'acétonitrile.
Principaux produits formés
Oxydation : Dérivés d'acide sulfonique.
Réduction : Divers dérivés de l'hydrazine.
Substitution : Les produits dépendent du nucléophile utilisé, ce qui donne souvent des sulfonylhydrazides substituées.
Applications de la recherche scientifique
Le VPN-4090CE a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique pour la préparation de divers dérivés de sulfonylhydrazine.
Biologie : Étudié pour ses effets sur les processus cellulaires et son potentiel en tant qu'outil biochimique.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et d'intermédiaires chimiques.
Mécanisme d'action
Le VPN-4090CE exerce ses effets par alkylation, un processus au cours duquel il transfère un groupe alkyle à l'ADN. Cela conduit à la réticulation de l'ADN et à la perturbation subséquente de la réplication et de la transcription de l'ADN. Les principales cibles moléculaires sont les bases guanine de l'ADN, qui forment des liaisons covalentes avec le groupe alkyle. Ce mécanisme est responsable de son activité antinéoplasique, car il induit l'apoptose dans les cellules cancéreuses en division rapide .
Applications De Recherche Scientifique
Anticancer Prodrug Development
- Laromustine (Onrigin) : Laromustine is a prodrug of 90CE that has shown promising results in treating acute myeloid leukemia (AML). It undergoes reductive activation in hypoxic tumor environments, releasing 90CE selectively within cancerous tissues. Clinical trials have demonstrated its efficacy in elderly patients with de novo poor-risk AML .
Targeting Hypoxic Tumor Regions
- KS119 : Another prodrug variant, KS119, specifically targets hypoxic regions within tumors. This compound has been designed to exploit the oxygen-deficient environments typical of solid tumors, enhancing the release of cytotoxic agents where they are most needed .
Research Findings
Recent studies have provided insights into the effectiveness and selectivity of 90CE and its derivatives:
- Selectivity for MGMT-Deficient Tumors : Research indicates that 90CE exhibits high selectivity for tumors with low levels of O6-methylguanine-DNA methyltransferase (MGMT), a protein responsible for repairing O6-alkylguanine lesions. This selectivity enhances the therapeutic index while reducing toxicity to normal cells .
- Cytotoxicity Studies : In vitro studies have shown that 90CE can effectively inhibit cell growth in various cancer cell lines under hypoxic conditions. For example, CHO/hAGT cell lines with low AGT expression were found to be sensitive to treatment with KS119 .
Case Studies and Data Tables
Mécanisme D'action
VPN-4090CE exerts its effects through alkylation, a process where it transfers an alkyl group to DNA. This leads to DNA cross-linking and subsequent disruption of DNA replication and transcription. The primary molecular targets are guanine bases in DNA, which form covalent bonds with the alkyl group. This mechanism is responsible for its antineoplastic activity, as it induces apoptosis in rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
Laromustine (101M)
Activation Mechanism : Base-catalyzed decomposition releases 90CE .
Key Features :
- Blood-Brain Barrier Penetration : Achieves >6 log kill of leukemia cells in the brain .
- Resistance Overcome : Effective against cyclophosphamide-, BCNU-, and melphalan-resistant L1210 variants .
Clinical Status : Phase II trials in acute myeloid leukemia (AML) showed promising efficacy .
KS119
Activation Mechanism : Reductive activation in hypoxic tumor environments releases 90CE .
Key Features :
- Hypoxia Selectivity : 50 μM KS119 achieves 5 log kill in hypoxic EMT6 cells with minimal toxicity in aerobic conditions .
- Stable Conformers : Restricted rotation of its nitrobenzyl domain creates distinct isomers with varying bioavailability .
- AGT Resistance Mitigation : Partial activation bypasses AGT-mediated repair, even in AGT-expressing cells .
KS119W
Activation Mechanism : Similar to KS119 but includes a phosphoester group for enhanced solubility or targeting .
Key Feature : Designed for improved activation in hypoxic regions, though less studied compared to KS119 .
KS900
Key Feature: Synergizes with subsequent alkylating therapies by crippling AGT, a resistance mechanism .
BCNU (Carmustine)
Activation Mechanism : Hydrolysis generates multiple electrophiles, including chloroethyl and isocyanate species .
Key Limitation : Lower selectivity for O⁶-guanine alkylation and higher systemic toxicity compared to 90CE prodrugs .
Data Tables
Table 1: Comparative Overview of Key Compounds
Compound | Activation Mechanism | Target DNA Lesion | Selectivity | Therapeutic Index | Clinical Status |
---|---|---|---|---|---|
90CE | Spontaneous decomposition | O⁶-(2-chloroethyl)guanine | Broad, AGT-deficient tumors | Moderate | Preclinical |
Laromustine (101M) | Base-catalyzed | O⁶-(2-chloroethyl)guanine | AGT-deficient, crosses BBB | High | Phase II (AML) |
KS119 | Reductive (hypoxic) | O⁶-(2-chloroethyl)guanine | Hypoxic tumor regions | High | Preclinical |
BCNU | Hydrolysis | Multiple alkylations | Low selectivity | Low | Approved (various) |
Table 2: Efficacy in Preclinical Models
Research Findings and Mechanistic Insights
- Superior Selectivity : 90CE prodrugs generate 3–5× more O⁶-guanine adducts than BCNU, enhancing efficacy in AGT-deficient tumors .
- pH-Dependent Activation : Laromustine’s efficacy is attributed to general base-catalyzed activation rather than isocyanate release, reducing off-target toxicity .
- Hypoxic Targeting : KS119’s reductive activation leverages tumor hypoxia, achieving 90CE release with 10× higher potency than laromustine under low oxygen .
- Resistance Mechanisms : KS119 partially evades AGT repair, enabling cytotoxicity even in AGT-expressing cells .
Activité Biologique
1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine, commonly referred to as 90CE, is a compound of significant interest in cancer therapy due to its unique biological activity as an alkylating agent. It is primarily studied as a prodrug that releases reactive intermediates under specific conditions, particularly in hypoxic tumor environments. This article explores the biological activity of 90CE, its mechanism of action, and relevant clinical findings.
90CE is a chloroethylating agent that specifically targets the O-6 position of guanine in DNA. This selective alkylation leads to the formation of DNA interstrand cross-links, which are critical for its cytotoxic effects. The mechanism can be summarized as follows:
- Activation : In hypoxic conditions typical of solid tumors, 90CE decomposes to release reactive chloroethylating species.
- Alkylation : These species preferentially alkylate the O-6 position of guanine, leading to DNA damage.
- Cellular Response : The presence of O-6-alkylguanine-DNA alkyltransferase (AGT), a DNA repair protein, influences the sensitivity of cancer cells to 90CE. Tumors with low AGT expression show higher susceptibility to the drug's effects .
In Vitro Studies
In vitro studies have demonstrated that 90CE exhibits potent cytotoxicity against various cancer cell lines. For instance:
- Sensitivity Variance : Different cell lines exhibit varying degrees of sensitivity based on their AGT expression levels. CHO cells expressing low levels of AGT were significantly affected by 90CE treatment .
- Mechanistic Insights : Studies indicate that the cytotoxicity is enhanced under hypoxic conditions where the prodrug is activated more effectively .
In Vivo Studies
90CE has shown promising results in murine models:
- Tumor Models : In murine models of leukemia and solid tumors, 90CE demonstrated significant antitumor activity, achieving complete responses in several cases .
- Therapeutic Index : The therapeutic index (LD50/ED50) of compounds related to 90CE has been reported to be greater than that of traditional chemotherapeutics like nitrosoureas, indicating a favorable safety profile .
Clinical Applications and Case Studies
- Acute Myeloid Leukemia (AML) : Clinical trials have evaluated the efficacy of 90CE in treating AML, particularly in elderly patients with poor prognoses. Results indicated improved survival rates and response compared to standard therapies .
- Combination Therapies : The potential for synergistic effects when combined with other agents has been explored. For example, combining 90CE with methyl isocyanate enhances its cytotoxicity against AGT-expressing cells .
Data Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine and its derivatives, and how are these compounds structurally validated?
The synthesis typically involves a multi-step process:
- Step 1 : Reacting 1-(2-chloroethyl)hydrazine with methylsulfonyl chloride to introduce sulfonyl groups.
- Step 2 : Functionalization of the hydrazine core via reductive amination or carbamoylation for prodrug derivatives (e.g., KS119) .
- Validation : Structural confirmation is achieved via nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, KS119’s two stable conformers were resolved using X-ray diffraction .
Q. What is the primary mechanism of cytotoxicity for this compound, and how does it interact with DNA?
The compound acts as a DNA crosslinking agent via alkylation. The 2-chloroethyl group generates a reactive chloroethyl diazene intermediate, which forms interstrand crosslinks (ICLs) at guanine N7 positions. This disrupts DNA replication and triggers apoptosis . Unlike chloroethylnitrosoureas, its bis(methylsulfonyl) groups enhance stability, reducing off-target effects .
Q. What experimental models are used to evaluate its antitumor efficacy, and how do results vary between in vitro and in vivo systems?
- In vitro : Human cancer cell lines (e.g., HL-60 leukemia, HCT-116 colon carcinoma) are treated under normoxic/hypoxic conditions. Cytotoxicity is quantified via IC₅₀ values and clonogenic assays .
- In vivo : Murine xenograft models (e.g., EMT6 mammary carcinoma) assess tumor growth inhibition. Hypoxia-targeting derivatives like KS119 show enhanced activity in low-oxygen microenvironments .
Advanced Research Questions
Q. How do conformational isomers of derivatives like KS119 influence biological activity, and what techniques differentiate their properties?
KS119 exists as syn and anti conformers due to restricted rotation around the hydrazine bond. The syn conformer exhibits 10-fold higher cytotoxicity than the anti form. Techniques like differential scanning calorimetry (DSC) and crystallography reveal distinct melting points and hydrogen-bonding patterns, correlating with metabolic activation rates .
Q. What strategies are used to design hypoxia-selective derivatives, and how are these evaluated experimentally?
Hypoxia-targeting involves attaching nitroaromatic groups (e.g., 4-nitrophenethyl) that undergo reductase-mediated activation in low-oxygen environments. For example, KS119’s nitro group is reduced to a hydroxylamine intermediate under hypoxia, releasing the active cytotoxin. Selectivity is validated using paired aerobic/hypoxic cell cultures and tumor-bearing animal models .
Q. How do researchers reconcile contradictions in DNA lesion profiles compared to other alkylating agents?
While chloroethylnitrosoureas produce O⁶-guanine adducts, this compound predominantly forms N7-guanine ICLs. Discrepancies arise from differences in reactive intermediates (e.g., isocyanates vs. diazenes). Comparative studies using comet assays and HPLC-MS quantify lesion specificity .
Q. What role does pH play in the activation of prodrug derivatives, and how is this optimized for therapeutic use?
At acidic pH (e.g., tumor microenvironments), general base catalysis accelerates hydrolysis of carbamate prodrugs (e.g., KS119), releasing the active compound. Kinetic studies using buffer systems (pH 5.0–7.4) and LC-MS monitor degradation rates. Derivatives with electron-withdrawing substituents enhance pH sensitivity .
Q. How are pharmacokinetic challenges addressed to improve the therapeutic index of this compound?
- Prodrug optimization : Masking the hydrazine with labile groups (e.g., 4-nitrophenethyl carbonate) improves plasma stability .
- Formulation : Parenteral emulsions or liposomal encapsulation reduce systemic toxicity .
- Metabolic profiling : Liver microsome assays identify major metabolites (e.g., methylsulfonyl cleavage products) .
Q. What combinatorial approaches enhance its efficacy while mitigating resistance mechanisms?
Synergy is observed with:
- Radiotherapy : Hypoxia-activated derivatives sensitize radioresistant cells .
- PARP inhibitors : Exacerbate synthetic lethality in BRCA-deficient models .
- Glutathione depleters : Reverse resistance mediated by thiol conjugation .
Propriétés
Numéro CAS |
127792-84-1 |
---|---|
Formule moléculaire |
C4H11ClN2O4S2 |
Poids moléculaire |
250.7 g/mol |
Nom IUPAC |
N'-(2-chloroethyl)-N'-methylsulfonylmethanesulfonohydrazide |
InChI |
InChI=1S/C4H11ClN2O4S2/c1-12(8,9)6-7(4-3-5)13(2,10)11/h6H,3-4H2,1-2H3 |
Clé InChI |
QVKFHBWVOPWLGX-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NN(CCCl)S(=O)(=O)C |
SMILES canonique |
CS(=O)(=O)NN(CCCl)S(=O)(=O)C |
Key on ui other cas no. |
127792-84-1 |
Synonymes |
1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine 90CE compound |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.